Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a 2,5-dichlorobenzyl group and an ethyl ester group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 2,5-dichlorobenzyl hydrazine reacts with 3-methyl-2-butanone under acidic conditions to form the pyrazole ring.
Esterification: The carboxylic acid group on the pyrazole ring is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2,5-dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate: Similar structure with a phenyl group instead of a methyl group.
Ethyl 1-(2,5-dichlorobenzyl)-4-methyl-1H-pyrazole-5-carboxylate: Similar structure with a different substitution pattern on the pyrazole ring.
Uniqueness
Ethyl 1-(2,5-dichlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,5-dichlorobenzyl group and the ethyl ester group provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
618070-47-6 |
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Molecular Formula |
C14H14Cl2N2O2 |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
ethyl 1-[(2,5-dichlorophenyl)methyl]-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H14Cl2N2O2/c1-3-20-14(19)13-6-9(2)18(17-13)8-10-7-11(15)4-5-12(10)16/h4-7H,3,8H2,1-2H3 |
InChI Key |
JLVDJFPVQUBIKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C)CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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